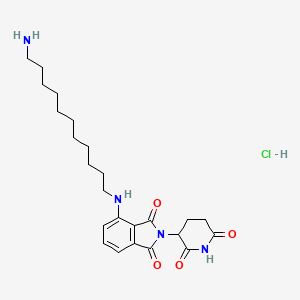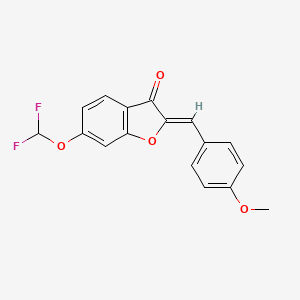
MARK4 inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MARK4 inhibitor 4 is a compound designed to inhibit the activity of microtubule affinity-regulating kinase 4 (MARK4). MARK4 is a serine/threonine kinase that plays a crucial role in the regulation of microtubule dynamics, cell cycle control, and neuronal migration. Overexpression of MARK4 has been linked to various diseases, including cancer and neurodegenerative disorders such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MARK4 inhibitor 4 typically involves multi-step chemical reactions. One common approach is the design and synthesis of small molecule inhibitors through a series of chemical reactions, including condensation, cyclization, and functional group modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
MARK4 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
MARK4 inhibitor 4 has a wide range of scientific research applications, including:
Mechanism of Action
MARK4 inhibitor 4 exerts its effects by binding to the active site of MARK4, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of microtubule-associated proteins, leading to the stabilization of microtubules and disruption of cellular processes such as cell division and migration . The molecular targets and pathways involved include the microtubule-associated proteins and signaling pathways regulating cell cycle and neuronal migration .
Comparison with Similar Compounds
Similar Compounds
MARK4 inhibitor 1: A potent and selective inhibitor with a similar mechanism of action.
Donepezil and Rivastigmine Tartrate: Acetylcholinesterase inhibitors that also inhibit MARK4 and are used in Alzheimer’s disease therapy.
Morpholine-based Hydroxylamine Analogues: Selective inhibitors of MARK4 that induce cancer cell death through apoptosis.
Uniqueness
MARK4 inhibitor 4 is unique due to its high selectivity and potency in inhibiting MARK4 compared to other similar compounds. It has shown promising results in preclinical studies for its potential therapeutic applications in cancer and neurodegenerative diseases .
Properties
Molecular Formula |
C33H27ClN4O3 |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
(2S)-N-(4-chlorophenyl)-3-(1H-indol-3-yl)-2-[[2-(2-methyl-9-oxoacridin-10-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C33H27ClN4O3/c1-20-10-15-30-26(16-20)32(40)25-7-3-5-9-29(25)38(30)19-31(39)37-28(33(41)36-23-13-11-22(34)12-14-23)17-21-18-35-27-8-4-2-6-24(21)27/h2-16,18,28,35H,17,19H2,1H3,(H,36,41)(H,37,39)/t28-/m0/s1 |
InChI Key |
GRMGTBJOLVERTL-NDEPHWFRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3C2=O)CC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3C2=O)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)

![(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B10861565.png)
![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861573.png)

![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)
![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)
![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)
